molecular formula C22H23N3O4 B11617927 2-{(4E)-2,5-dioxo-4-[2-(propan-2-yloxy)benzylidene]imidazolidin-1-yl}-N-(4-methylphenyl)acetamide

2-{(4E)-2,5-dioxo-4-[2-(propan-2-yloxy)benzylidene]imidazolidin-1-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B11617927
M. Wt: 393.4 g/mol
InChI Key: BCXUMOJOIFWINA-LDADJPATSA-N
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Description

2-[(4E)-2,5-DIOXO-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazolidinone ring, a phenyl group, and an acetamide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4E)-2,5-DIOXO-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the imidazolidinone ring and the subsequent attachment of the phenyl and acetamide groups. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4E)-2,5-DIOXO-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(4E)-2,5-DIOXO-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4E)-2,5-DIOXO-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4E)-2,5-DIOXO-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE is unique due to its specific structural features, such as the presence of the imidazolidinone ring and the phenyl group with an isopropoxy substituent. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

2-[(4E)-2,5-dioxo-4-[(2-propan-2-yloxyphenyl)methylidene]imidazolidin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C22H23N3O4/c1-14(2)29-19-7-5-4-6-16(19)12-18-21(27)25(22(28)24-18)13-20(26)23-17-10-8-15(3)9-11-17/h4-12,14H,13H2,1-3H3,(H,23,26)(H,24,28)/b18-12+

InChI Key

BCXUMOJOIFWINA-LDADJPATSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CC=C3OC(C)C)/NC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3OC(C)C)NC2=O

Origin of Product

United States

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